[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its oxolan ring structure, which is substituted with purine and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as ribose or deoxyribose.
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar are protected using acetyl groups to prevent unwanted reactions.
Formation of the Oxolan Ring: The protected sugar undergoes cyclization to form the oxolan ring structure.
Introduction of the Purine Base: The purine base is introduced through a glycosylation reaction, where the protected sugar reacts with a purine derivative.
Deprotection and Acetylation: The final steps involve deprotecting the hydroxyl groups and acetylating them to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of oxo derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Formation of the corresponding hydroxyl derivatives.
Oxidation: Formation of oxo derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Biochemistry: The compound is used in studies involving nucleoside analogs and their interactions with enzymes and nucleic acids.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase. This inhibition disrupts the replication of viral genomes or the proliferation of cancer cells. The molecular targets include viral DNA and RNA, as well as cellular DNA in cancer cells.
Comparison with Similar Compounds
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate can be compared with other nucleoside analogs, such as:
Acyclovir: A widely used antiviral agent that targets viral DNA polymerase.
Zidovudine: An antiretroviral drug used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of nucleic acid synthesis. Its dual role as an antiviral and anticancer agent makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C16H18N4O8 |
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Molecular Weight |
394.34 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10-13,16H,4H2,1-3H3/t10-,11?,12-,13-,16-/m1/s1 |
InChI Key |
BACCMTOCOOUBGH-BVGIBNHUSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3C2=NC=NC3=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC=NC3=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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